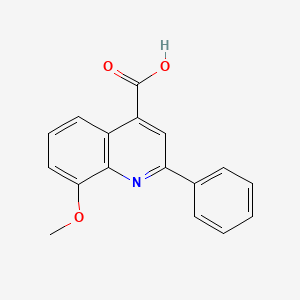
8-Methoxy-2-phenylquinoline-4-carboxylic acid
Cat. No. B2577858
Key on ui cas rn:
489-75-8
M. Wt: 279.295
InChI Key: ASHDEYOBUFZOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05627193
Procedure details


An anhydrous THF (50 ml) solution containing 4.0 g of methyl 2-phenyl-8-methoxyquinoline-4-carboxylate formed from 2-phenyl-8-methoxyquinoline-4-carboxylic acid in a usual manner was added to guanidine formed from 6.50 g of guanidine hydrochloride in the same manner as in [C] of Example 1 at room temperature. Subsequently, the mixture was heat-refluxed for 3 hours, and cooled to room temperature. The reaction mixture was then concentrated under reduced pressure, and ice water was added to the residue. The precipitate formed was collected by filtration, washed with ethyl ether, and dried to obtain 3.59 of the above-mentioned compound as a white crystal. m.p. 232°-235° C. (decomp.)
Name
methyl 2-phenyl-8-methoxyquinoline-4-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[C:15]([C:17]([O:19]C)=[O:18])[C:14]3[C:9](=[C:10]([O:21][CH3:22])[CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1COCC1>[C:1]1([C:7]2[CH:16]=[C:15]([C:17]([OH:19])=[O:18])[C:14]3[C:9](=[C:10]([O:21][CH3:22])[CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
methyl 2-phenyl-8-methoxyquinoline-4-carboxylate
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C(=C1)C(=O)OC)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C(=C1)C(=O)O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
